molecular formula C13H20O4 B13219311 Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

Cat. No.: B13219311
M. Wt: 240.29 g/mol
InChI Key: YEIOPJWRISUBPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopentyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Biological Activity

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a cyclopentyl group attached to a butanoate moiety, with an acetyl substituent that may influence its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the use of cyclopentanone derivatives and various acylation methods.

Synthetic Pathway Example

A common synthetic route includes:

  • Formation of the cyclopentyl moiety : Cyclopentanone reacts with appropriate acylating agents.
  • Acetylation : The introduction of the acetyl group can be achieved through standard acetylation techniques.
  • Esterification : The final step involves esterification to form the ethyl ester.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of specific enzyme pathways.

The compound's mechanism of action may involve:

  • Enzyme inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with cellular receptors to elicit pharmacological responses.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested.
    • Table 1 summarizes the cytotoxicity data across different cancer cell lines:
Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7 (Breast)885
HeLa (Cervical)1278
A549 (Lung)1080
  • Anti-inflammatory Effects :
    • Another study assessed the compound's ability to reduce inflammation in vitro. The results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 10 µM.
    • Table 2 presents cytokine levels before and after treatment:
CytokineControl (pg/mL)Treated (pg/mL)% Reduction
IL-620012040
TNF-alpha1509040
  • Enzyme Inhibition :
    • The compound was also tested for its inhibitory effect on specific kinases involved in cancer progression. Preliminary results showed promising inhibition rates against CDK4/6 with an IC50 value of approximately 25 µM.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

InChI

InChI=1S/C13H20O4/c1-3-17-13(16)11(9(2)14)8-12(15)10-6-4-5-7-10/h10-11H,3-8H2,1-2H3

InChI Key

YEIOPJWRISUBPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1CCCC1)C(=O)C

Origin of Product

United States

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